molecular formula C5H6O3 B12103280 2-Hydroxy-5,6-dihydropyran-4-one CAS No. 55100-07-7

2-Hydroxy-5,6-dihydropyran-4-one

Cat. No.: B12103280
CAS No.: 55100-07-7
M. Wt: 114.10 g/mol
InChI Key: NJGFHHXZSDLYQJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5,6-dihydropyran-4-one is a heterocyclic compound featuring a six-membered ring with an oxygen atom and a hydroxyl group This compound is part of the pyran family, which is known for its diverse biological and pharmaceutical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5,6-dihydropyran-4-one can be achieved through several methods. One common approach involves the intramolecular cyclization of α-haloesters using a metal as a reducing agent . Another method includes the multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, and green reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals or nanocatalysts, is common to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5,6-dihydropyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in the Maillard reaction, contributing to its antioxidant properties .

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Metal hydrides like sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated derivatives, while reduction may produce alcohols or other reduced forms .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-5,6-dihydropyran-4-one stands out due to its specific hydroxyl group positioning, which enhances its antioxidant capabilities. This unique structure allows it to participate in a broader range of chemical reactions and applications compared to its analogs .

Properties

CAS No.

55100-07-7

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

4-hydroxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h3,6H,1-2H2

InChI Key

NJGFHHXZSDLYQJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C=C1O

Origin of Product

United States

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